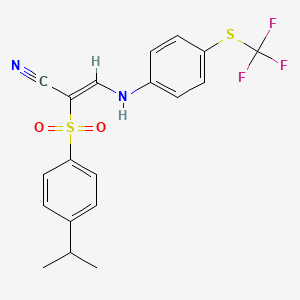

2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the phenyl group could undergo electrophilic aromatic substitution reactions .科学的研究の応用

Enzymatic Resolution and Precursor Synthesis

Research on enzymatic resolution has led to the synthesis of enantiomerically pure compounds that serve as precursors for antibiotics like thiamphenicol and florfenicol. This approach involves using amidase from specific bacteria to separate unwanted enantiomers, highlighting a method for obtaining enantiopure amino acids starting from substituted benzaldehydes (Kaptein et al., 1998).

Catalytic Processes for Sulfonation

The development of catalytic processes for selective sulfonation represents another application area. For instance, a catalytic meta sulfonation of 2-phenylpyridines with sulfonyl chlorides using (arene)ruthenium(II) complexes showcases a novel approach to achieving regioselectivity in reactions that involve chelation-assisted cyclometalation (Saidi et al., 2011).

Synthesis and Decomposition Studies

Studies on the synthesis and decomposition of compounds such as benzenediazonium tris((trifluoromethyl)sulfonyl)methanide explore the formation and thermal behavior of these entities, contributing to our understanding of their stability and reactivity (Zhu & Desmarteau, 1993).

Lipase-Mediated Kinetic Resolution

The use of lipase-mediated kinetic resolution to obtain high enantiomeric purity of compounds like 1,1,1-trifluoro-3-(phenylthio)propan-2-ol demonstrates the utility of enzymatic methods in synthesizing intermediates for further chemical reactions, such as the preparation of epoxides (Shimizu et al., 1996).

Regiocontrolled Synthesis of Polysubstituted Pyrroles

The regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes through nickel(0) catalysis reveals a pathway to synthesize complex heterocyclic structures, offering insights into the versatility of organic synthesis strategies (Miura et al., 2013).

作用機序

Target of Action

Compounds with similar structures have been found to interact with carbon-centered radical intermediates .

Mode of Action

The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group can undergo a process known as trifluoromethylation, which involves the addition of a trifluoromethyl group to a molecule . The compound also contains a sulfonyl group, which is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

The trifluoromethylation process can affect various biochemical pathways, particularly those involving carbon-centered radical intermediates .

Pharmacokinetics

The presence of the trifluoromethyl group can potentially influence these properties, as it is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds .

Result of Action

The trifluoromethylation process can result in the modification of molecules, potentially altering their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethylation process can be influenced by factors such as temperature, light, and the presence of other chemical species .

特性

IUPAC Name |

(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-[4-(trifluoromethylsulfanyl)anilino]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S2/c1-13(2)14-3-9-17(10-4-14)28(25,26)18(11-23)12-24-15-5-7-16(8-6-15)27-19(20,21)22/h3-10,12-13,24H,1-2H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHUSXOUGQNKSY-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)SC(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2959977.png)

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)

![3-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2959991.png)

![N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2959993.png)

![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)